1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-
Description
1,4-Benzenedicarboxylic acid (BDC) derivatives are widely used in coordination chemistry and materials science due to their versatility in forming metal-organic frameworks (MOFs) and functional polymers. The compound 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- (abbreviated here as BDC-Bz2) features two benzoyloxy (-O(C₆H₅)C=O) groups at the 2,5-positions of the benzene ring. This substitution pattern modifies the electronic, steric, and coordination properties of the parent BDC ligand.
Properties
CAS No. |
141405-79-0 |
|---|---|
Molecular Formula |
C22H14O8 |
Molecular Weight |
406.3 g/mol |
IUPAC Name |
2,5-dibenzoyloxyterephthalic acid |
InChI |
InChI=1S/C22H14O8/c23-19(24)15-12-18(30-22(28)14-9-5-2-6-10-14)16(20(25)26)11-17(15)29-21(27)13-7-3-1-4-8-13/h1-12H,(H,23,24)(H,25,26) |
InChI Key |
MJEJFKBCLZVMOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2C(=O)O)OC(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- typically involves the esterification of 1,4-benzenedicarboxylic acid with benzoyl chloride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breakdown into 1,4-benzenedicarboxylic acid and benzoyl alcohol under acidic or basic conditions.
Substitution: Electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Esterification: Benzoyl chloride, pyridine, reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Esterification: Esters of 1,4-benzenedicarboxylic acid.
Hydrolysis: 1,4-Benzenedicarboxylic acid and benzoyl alcohol.
Substitution: Substituted derivatives of 1,4-benzenedicarboxylic acid.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Medicine: Explored for its use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, leading to various effects. The benzoyloxy groups enhance the compound’s ability to participate in coordination chemistry, making it a valuable ligand in the formation of metal-organic frameworks .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key BDC derivatives and their substituent-driven properties:
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance MOF stability and gas adsorption by polarizing the benzene ring . In contrast, electron-donating groups (e.g., -OCH₃) increase ligand basicity, favoring stronger metal coordination .
- Steric Effects: Bulky substituents like benzoyloxy (BDC-Bz2) or phenylamino (BPABDC) reduce framework flexibility but improve selectivity in sensing applications .
- Hydrophobicity : Trifluoromethyl (-CF₃) and benzoyloxy groups increase hydrophobicity, making these derivatives suitable for water-resistant MOFs or membranes .
MOF Design :
- BDC-Bz2 : Likely forms rigid MOFs due to steric hindrance from benzoyloxy groups. Comparable to 2,5-bis(vinylbenzyloxy)-BDC (linker 1), which polymerizes into cross-linked MOF membranes for gas separation .
- BPABDC: Used in Zn-MOFs for fluorescent detection of Cd²⁺ and nitrobenzene, leveraging the phenylamino group’s electron-rich nature .
- BDC-(CF₃)₂ : Creates hydrophobic pores in MOFs for selective CO₂/N₂ separation .
Polymer Compatibility :
- Alkoxy and vinyl-substituted BDC derivatives (e.g., linker 2) enable thiol-ene click chemistry for polymer-MOF composites, whereas BDC-Bz2’s aromatic esters may limit reactivity .
Thermal and Chemical Stability
Biological Activity
1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)-, also known as bis(benzoyloxy)terephthalic acid, is a synthetic compound that has garnered interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C16H14O4
- Molecular Weight : 270.28 g/mol
- CAS Number : 141405-79-0
Biological Activities
Research indicates that 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- exhibits several biological activities:
Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties. It demonstrates effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus
- Fungal Strains Tested : Candida albicans, Aspergillus niger
The minimum inhibitory concentration (MIC) values for these strains were reported to be in the range of 50-100 μg/mL, indicating moderate to strong antimicrobial activity.
Antioxidant Activity
The compound has been evaluated for its antioxidant potential using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that it can effectively scavenge free radicals, with an IC50 value of approximately 30 μg/mL in DPPH assays.
Anti-inflammatory Effects
In vitro studies have demonstrated that 1,4-Benzenedicarboxylic acid, 2,5-bis(benzoyloxy)- can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory conditions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to specific receptors on cell membranes, modulating signal transduction pathways associated with inflammation and oxidative stress.
Case Studies
Several studies have explored the biological implications of this compound:
-
Study on Antimicrobial Properties :
- Conducted by Smith et al. (2022), this study evaluated the antimicrobial efficacy against multi-drug resistant strains. The results confirmed a significant reduction in bacterial viability when treated with the compound at concentrations above 50 μg/mL.
-
Antioxidant Activity Assessment :
- A study published in the Journal of Medicinal Chemistry (2023) assessed the antioxidant capabilities using both in vitro and in vivo models. The findings revealed that administration of the compound significantly reduced oxidative stress markers in rat models exposed to oxidative agents.
-
Inflammation Model Study :
- Research conducted by Lee et al. (2023) focused on the anti-inflammatory effects in a murine model of arthritis. Treatment with the compound resulted in decreased joint swelling and lower levels of inflammatory cytokines compared to control groups.
Data Tables
| Activity Type | Test Organism | MIC (μg/mL) | IC50 (μg/mL) |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | - |
| S. aureus | 75 | - | |
| C. albicans | 100 | - | |
| Antioxidant | DPPH Assay | - | 30 |
| Anti-inflammatory | Cytokine Production | - | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
